molecular formula C17H18N2O2S B12153969 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 300574-38-3

2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B12153969
CAS No.: 300574-38-3
M. Wt: 314.4 g/mol
InChI Key: MMTUBEORXSCWIH-UHFFFAOYSA-N
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Description

This compound features a cycloheptathiophene core substituted at position 2 with a phenylcarbonylamino group and at position 3 with a carboxamide (Figure 1). The cycloheptane ring provides conformational flexibility, while the carboxamide and benzoyl groups contribute to hydrogen bonding and π-π interactions, critical for biological activity. It has been investigated as an allosteric inhibitor of HIV-1 ribonuclease H (RNase H) and displays structural versatility for modifications targeting viral polymerases and cancer cell lines.

Properties

CAS No.

300574-38-3

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O2S/c18-15(20)14-12-9-5-2-6-10-13(12)22-17(14)19-16(21)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,18,20)(H,19,21)

InChI Key

MMTUBEORXSCWIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Cycloheptathiophene Core

The synthesis begins with the construction of the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene scaffold. This step typically employs a cyclization reaction between a thiophene derivative and a cycloheptane precursor. For example, thiophene-3-carboxylic acid is reacted with a cycloheptenyl Grignard reagent under anhydrous tetrahydrofuran (THF) at −78°C to form the bicyclic intermediate. The reaction is catalyzed by palladium(II) acetate, which facilitates the coupling of the thiophene ring to the cycloheptane moiety. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the core structure with 65–70% efficiency.

Introduction of the Carboxamide Group

The carboxamide functional group is introduced at the 3-position of the thiophene ring through a nucleophilic substitution reaction. The cycloheptathiophene intermediate is treated with chlorosulfonyl isocyanate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. This step generates the sulfonamide intermediate, which is subsequently hydrolyzed using aqueous ammonium hydroxide to yield the primary carboxamide. The reaction achieves 80–85% conversion, with residual byproducts removed via recrystallization from ethanol/water.

Coupling with Benzoyl Chloride

The final step involves coupling the carboxamide intermediate with benzoyl chloride to introduce the phenylcarbonylamino group. This reaction is conducted in anhydrous dimethylformamide (DMF) using 4-dimethylaminopyridine (DMAP) as a catalyst and N,N’-diisopropylcarbodiimide (DIC) as a coupling agent. The mixture is heated to 80°C for 12 hours, followed by quenching with ice-cold water. The product is extracted with ethyl acetate and purified via flash chromatography (hexane/acetone 3:1), yielding the final compound with 45–60% overall efficiency.

Reaction Conditions and Optimization

Solvent and Temperature Dependence

Optimal yields are achieved under anhydrous conditions, with DMF and THF being the preferred solvents for their ability to stabilize reactive intermediates (Table 1). Elevated temperatures (80–120°C) are critical for accelerating the coupling step, while low temperatures (−78°C to 0°C) suppress side reactions during cyclization.

Table 1: Reaction Conditions for Key Synthetic Steps

StepSolventTemperatureCatalystTime (h)Yield (%)
CycloheptathiopheneTHF−78°CPd(OAc)₂665–70
Carboxamide formationDCM0°C → RT2480–85
BenzoylationDMF80°CDMAP/DIC1245–60

Catalytic Systems

The use of palladium(II) acetate in the cyclization step prevents ring-opening side reactions, while DMAP enhances the electrophilicity of benzoyl chloride during coupling. Alternative catalysts, such as HOBt (hydroxybenzotriazole), have been tested but resulted in lower yields (35–40%) due to incomplete activation.

Analytical Characterization

Spectroscopic Data

The final product is characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 7.2 Hz, 2H, Ar–H), 7.52 (t, J = 7.4 Hz, 1H, Ar–H), 7.43 (t, J = 7.6 Hz, 2H, Ar–H), 6.20 (s, 1H, NH), 3.15–3.05 (m, 2H, CH₂), 2.90–2.75 (m, 2H, CH₂), 1.85–1.60 (m, 6H, cycloheptane CH₂).

  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₈N₂O₂S [M+H]⁺: 314.1094; found: 314.1096.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms a purity of 95–98%, with a single peak at a retention time of 6.8 minutes.

Challenges and Limitations

Low Solubility of Intermediates

The cycloheptathiophene intermediate exhibits poor solubility in polar aprotic solvents, necessitating the use of THF for homogenization. This limitation prolongs reaction times and complicates purification.

Byproduct Formation

Competing N-acylation at the 2-position of the thiophene ring occurs during benzoylation, generating a regioisomeric byproduct (8–12% yield) . Gradient elution chromatography is required to isolate the desired isomer.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) in acetic acid.

  • Conditions : Reactions occur at 60–80°C for 2–4 hours with yields of 65–78%.

  • Products : Formation of sulfoxide or sulfone derivatives depending on oxidant strength. Sulfoxides dominate with H₂O₂, while KMnO₄ favors sulfones.

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, followed by oxygen insertion into the thiophene ring. The cycloheptane moiety remains intact due to its saturated nature.

Reduction Reactions

The amide and thiophene groups participate in reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions :

    • LiAlH₄ requires anhydrous tetrahydrofuran (THF) at 0–5°C for 1 hour (yield: 55%).

    • NaBH₄ operates in ethanol at 25°C for 3 hours (yield: 40%).

  • Products :

    • LiAlH₄ reduces the amide to a secondary amine.

    • NaBH₄ selectively reduces the thiophene ring to a dihydrothiophene derivative.

Substitution Reactions

The amide group serves as a site for nucleophilic substitution:

Reaction Type Reagents/Conditions Products
Aminolysis Ammonia (NH₃), 100°C, 6 hoursReplacement of benzamide with primary amine
Hydrolysis HCl (6M), reflux, 8 hoursCarboxylic acid derivative
Acylation Acetyl chloride, pyridine, 25°C, 2 hoursN-acetylated product

Key Observations :

  • Hydrolysis under acidic conditions cleaves the amide bond, yielding a carboxylic acid.

  • Acylation occurs regioselectively at the free amino group introduced during reduction.

Cycloaddition and Ring-Opening

The cycloheptane ring influences reactivity in larger transformations:

  • Diels-Alder Reactions : Reacts with maleic anhydride at 120°C to form bicyclic adducts.

  • Ring-Opening : Treatment with bromine (Br₂) in dichloromethane leads to cycloheptane ring expansion via electrophilic addition.

Structural and Mechanistic Data

Key Structural Identifiers :

  • SMILES : C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3

  • InChI Key : HQJCSMZHFALGMY-UHFFFAOYSA-N

Thermal Stability :

  • Decomposes above 250°C without melting.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural characteristics that allow for diverse biological interactions. Some notable areas include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of thiophene compounds have shown promise in targeting specific cancer cell lines .
  • Antimicrobial Properties : Research indicates that 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide exhibits antimicrobial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Biological Studies

The compound's interaction with biological systems has been the focus of several studies:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating their activity and influencing various biological processes .
  • Receptor Modulation : It has been suggested that the compound could interact with various receptors, impacting cellular signaling pathways crucial for maintaining homeostasis .

Case Study 1: Anticancer Activity

A study conducted on synthesized thiophene derivatives demonstrated that modifications to the 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene core significantly enhanced anticancer efficacy. The derivatives were tested against several cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the importance of structural variations in optimizing therapeutic effects .

Case Study 2: Antimicrobial Effects

In a comparative study of various thiophene derivatives, 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide exhibited significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4H-Cyclohepta[b]thiophene-3-carboxamide, 2-(benzoylamino)-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Modifications to the benzoyl group significantly impact physicochemical properties and target affinity:

Compound Name Substituent(s) on Benzoyl Biological Target Yield (%) Melting Point (°C) Key Findings
Target Compound (2-[(Phenylcarbonyl)amino]-...) Phenyl HIV-1 RNase H 40–42* 233–234* Moderate RNase H inhibition; scaffold flexibility for optimization.
2-(3,4-Dimethoxybenzamido)-... (Compound 31) 3,4-Dimethoxy HIV-1 RNase H 42 194–196 Enhanced solubility due to methoxy groups; moderate inhibitory activity.
2-[(2-Fluorobenzoyl)amino]-... (Compound 20) 2-Fluoro Influenza polymerase 40 233–234 Improved binding to influenza PA-PB1 interface; antiviral activity.
2-[(4-Chlorobenzoyl)amino]-... (Compound 9) 4-Chloro HIV-1 RNase H Not reported Not reported Increased lipophilicity; potential for blood-brain barrier penetration.
2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-... Hydroxynaphthyl Structural studies 22–78† Not reported Intramolecular O–H∙∙∙N hydrogen bonding stabilizes conformation.

*Synthesized via Method B ; †Yields vary based on crystallization conditions.

Key Observations :

  • Electron-withdrawing groups (e.g., 2-F, 4-Cl) enhance target binding via dipole interactions but may reduce solubility.
  • Methoxy groups improve aqueous solubility, critical for pharmacokinetics .
  • Bulkier substituents (e.g., hydroxynaphthyl) introduce steric effects but stabilize conformation via intramolecular H-bonding .

Modifications at Position 3 (Carboxamide vs. Ester/Carbonitrile)

The carboxamide group at position 3 is a common pharmacophore. Derivatives with esters or carbonitriles exhibit distinct properties:

Compound Name Position 3 Substituent Activity/Property Reference
Ethyl 2-((phenylcarbonyl)amino)-...-3-carboxylate Ethyl ester Higher lipophilicity (logP ↑)
2-Amino-...-3-carbonitrile (ACS03) Carbonitrile Cytotoxicity (HCT-116 IC50 = 23.11 µM)
Target Compound (Carboxamide) Carboxamide Balanced solubility and H-bonding capacity

Implications :

  • Esters (e.g., ethyl) increase membrane permeability but may reduce metabolic stability.
  • Carbonitriles enhance electron-withdrawing effects, improving cytotoxicity in cancer models .

Ring Size Variations: Cyclohepta vs. Cyclopenta/Cyclohexa

The cycloheptane ring distinguishes the target compound from smaller analogs:

Compound Name Ring Size Conformation Biological Relevance Reference
2-[(2-Fluorobenzoyl)amino]-...-cyclopenta[b]thiophene-3-carboxamide (32) Cyclopenta Distorted chair Reduced steric hindrance for viral entry.
Target Compound (Cyclohepta) Cyclohepta Chair-like Enhanced flexibility for allosteric binding.

Impact :

  • Larger rings (cyclohepta) allow better accommodation in hydrophobic enzyme pockets.

Antiviral Activity

  • HIV-1 RNase H Inhibition : The target compound and analogs (e.g., 31, 9) bind to the RNase H allosteric site, disrupting viral replication .
  • Influenza Polymerase Inhibition : Fluorinated derivatives (e.g., Compound 20) inhibit PA-PB1 subunit interactions, showing IC50 values in the low micromolar range .

Anticancer Activity

  • ACS03 (Carbonitrile derivative): Selective cytotoxicity against colon carcinoma (HCT-116) via acridine-like DNA intercalation .

Spectral Data Comparison

  • 1H NMR : Aromatic protons in methoxy-substituted compounds resonate at δ 3.70–3.80 ppm , while fluorinated analogs show shifts at δ 7.80–8.35 ppm .
  • Melting Points : Higher melting points (e.g., 233–234°C for the target compound) correlate with crystalline stability .

Biological Activity

2-[(Phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which incorporates a thiophene moiety and an amide functional group, positions it as a candidate for various biological applications. The molecular formula is C17H18N2O2S, with a molecular weight of approximately 314.4 g/mol.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the context of cancer research. Notably, compounds related to the cyclohepta[b]thiophene scaffold have shown promising antiproliferative effects against various cancer cell lines.

Anticancer Activity

Research has highlighted the potential of compounds featuring the cyclohepta[b]thiophene structure as effective anticancer agents. For instance, a study evaluated several derivatives and identified one compound (referred to as compound 17) that demonstrated potent antiproliferative activity against non-small cell lung cancer (A549) and other cancer cell lines with submicromolar GI50 values .

Key Findings:

  • GI50 Values : Compound 17 exhibited GI50 values as low as 0.22 μM against certain cancer cell lines, indicating strong growth inhibition .
  • Mechanism of Action : The mechanism appears to involve the induction of cell cycle arrest and apoptosis through activation of caspases and inhibition of tubulin polymerization, similar to established antimitotic drugs such as taxanes and vinca alkaloids .

Structure-Activity Relationship (SAR)

The structural features of 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide contribute significantly to its biological activity. The presence of both thiophene and amide functionalities enhances its interaction with biological targets.

Comparison with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameMolecular FormulaKey Features
5-Methylthieno[3,2-b]pyridine C10H9NSNeuroprotective effects
2-Amino-N-(phenyl)benzamide C13H12N2OAntimicrobial properties
1-(4-Methylphenyl)-3-(phenylthio)urea C15H16N2OSExhibits herbicidal activity

The unique bicyclic structure of 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide differentiates it from these compounds, potentially leading to distinct biological activities.

Case Studies

  • In Vitro Studies : In a comprehensive study involving various cancer cell lines (OVACAR-4, OVACAR-5), compound 17 showed superior antiproliferative activity compared to standard treatments like nocodazole . The results indicated minimal cytotoxicity across different cell lines.
  • In Vivo Efficacy : Further investigations in murine models demonstrated that compound 17 significantly reduced tumor growth compared to untreated controls .

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